5-Amino-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
Properties
Molecular Formula |
C13H13N5O |
|---|---|
Molecular Weight |
255.28 g/mol |
IUPAC Name |
5-amino-1-(4-ethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H13N5O/c1-2-9-3-5-10(6-4-9)18-12-11(7-16-18)13(19)17(14)8-15-12/h3-8H,2,14H2,1H3 |
InChI Key |
HXLXVGLIOSAQEC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Starting Materials
The conventional synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives typically begins with ortho-amino pyrazole esters, which undergo cyclization with aliphatic or aromatic nitriles in the presence of HCl gas. For the target compound, 1-(4-ethylphenyl)pyrazole-3-carboxylate serves as the foundational scaffold. The ortho-amino group at position 4 of the pyrazole ring facilitates nucleophilic attack on the nitrile carbon, followed by cyclodehydration to form the pyrimidinone ring.
Optimized Procedure and Conditions
In a representative protocol, 1-(4-ethylphenyl)pyrazole-3-carboxylate (10 mM) is refluxed with acetonitrile (15 mM) in dioxane under dry HCl gas for 6 hours. The reaction mixture is quenched on ice, basified with 5% NaOH, and recrystallized from ethanol to yield the crude product. Further purification via column chromatography (silica gel, ethyl acetate/hexane) affords 5-amino-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one in 68–75% yield. Characterization by IR spectroscopy confirms the presence of C=O (1697 cm⁻¹) and C=N (1600 cm⁻¹) stretches, while elemental analysis aligns with the theoretical composition (C: 62.3%, H: 5.2%, N: 24.1%).
Microwave-Assisted One-Pot Synthesis
Ketonitrile Hydrazination and Cyclization
Microwave irradiation significantly enhances reaction efficiency, as demonstrated in the one-pot synthesis of pyrazolo[1,5-a]pyrimidinones. Adapted for the target compound, 4-ethylphenylacetonitrile reacts with hydrazine hydrate (1.3 equiv) in methanol under microwave conditions (150°C, 100 W, 5 min) to form 5-amino-1-(4-ethylphenyl)pyrazole. Subsequent addition of ethyl acetoacetate (1.0 equiv) and acetic acid (0.6 equiv) under continued microwave irradiation (150°C, 2 h) induces cyclization, yielding the title compound in 52–58% isolated yield.
Advantages Over Conventional Heating
Comparative studies show microwave methods reduce reaction times from 18 hours to 2 hours while improving yields by 20–30%. The enhanced thermal efficiency minimizes side products, as evidenced by HPLC purity >95%. X-ray crystallography of analogous compounds confirms the planar pyrimidinone core and substituent orientation.
Halogenation-Amination Sequential Approach
Bromination at Position 5
A patent detailing pyrrolopyrimidinone synthesis provides a template for introducing amino groups via halogen intermediates. Initial bromination of 1-(4-ethylphenyl)pyrazolo[3,4-d]pyrimidin-4(5H)-one using PBr₃ in DMF at 80°C for 4 hours affords 5-bromo-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one in 85% yield.
Nucleophilic Amination
The brominated intermediate undergoes amination with aqueous ammonia (28%) and K₂CO₃ in ethanol at 100°C for 12 hours, replacing bromine with an amino group. This two-step process achieves an overall yield of 72%, with ¹H NMR confirming the absence of bromine (δ 7.8–8.2 ppm for aromatic protons) and the presence of NH₂ (δ 5.1 ppm).
Comparative Analysis of Synthetic Methods
| Method | Conditions | Time | Yield | Purity |
|---|---|---|---|---|
| Conventional Cyclization | HCl/dioxane, 100°C | 6 h | 68–75% | 90% |
| Microwave One-Pot | 150°C, 100 W, MeOH/AcOH | 2 h | 52–58% | 95% |
| Halogenation-Amination | PBr₃/DMF, then NH₃/EtOH | 16 h | 72% | 88% |
Chemical Reactions Analysis
Key Reaction Mechanisms
The 5-amino group in pyrazoles acts as a nucleophile, enabling cyclization with electrophilic carbonyl compounds.
Condensation with Aldehydes/Ketones
-
Mechanism :
Reaction with Formamide/Formic Acid
-
Mechanism :
Reactivity and Functional Group Transformations
The compound undergoes thiol-based reactions due to its mercapto (-SH) group, enabling:
-
Alkylation : Reaction with alkyl halides or alkenes to form disulfides or thioethers.
-
Oxidation : Conversion to sulfonic acid derivatives under strong oxidizing agents.
-
Metal Coordination : Interaction with transition metals via the thiol group, useful in catalytic applications.
Reaction Conditions and Product Comparison
Structural and Functional Implications
Scientific Research Applications
5-Amino-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-Amino-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. The amino group and the pyrazolopyrimidine core play crucial roles in its binding to biological targets, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes or receptors relevant to its biological activities.
Comparison with Similar Compounds
Key Observations :
- The 5-amino group in the target compound and its analogs (e.g., ) is critical for hydrogen bonding, enhancing interactions with biological targets like enzymes or nucleic acids.
- Aryl substituents at the 1-position (e.g., 4-ethylphenyl vs. phenyl, 4-methoxybenzyl ) influence lipophilicity and steric bulk, affecting membrane permeability and target binding. For example, 4-ethylphenyl may offer improved metabolic stability compared to halogenated analogs (e.g., 4-fluorophenyl ).
- Antifungal activity is highly substituent-dependent: Methyl groups at the 6-position (e.g., compound 6c ) outperform benzyl or phenyl analogs, suggesting steric and electronic optimization is crucial.
Physicochemical Properties
Key Observations :
- The 4-ethylphenyl group likely reduces polarity compared to methoxybenzyl derivatives but increases it relative to chlorinated analogs .
Biological Activity
5-Amino-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and mechanisms of action, along with relevant data tables and research findings.
Synthesis of 5-Amino-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors such as 4-ethylphenyl derivatives and hydrazines. Various methods, including conventional heating and microwave-assisted synthesis, have been employed to improve yields and reduce reaction times. The general synthetic route can be summarized as follows:
- Preparation of the Pyrazole Core : The reaction of 4-ethylphenyl hydrazine with carbonyl compounds under acidic or basic conditions.
- Cyclization : The formation of the pyrazolo[3,4-d]pyrimidine structure through cyclization with appropriate nitriles.
- Purification : The crude product is purified using recrystallization techniques.
Antimicrobial Activity
Research has demonstrated that derivatives of pyrazolo[3,4-d]pyrimidin-4(5H)-one exhibit notable antimicrobial properties. A study evaluated several synthesized compounds against a range of bacterial and fungal strains using the agar well diffusion method. The results indicated that certain derivatives showed significant inhibition zones compared to standard antibiotics.
| Compound | Target Organism | Zone of Inhibition (mm) |
|---|---|---|
| 2e | E. coli | 20 |
| 2f | S. aureus | 25 |
| 2g | C. albicans | 22 |
These findings suggest that modifications to the pyrazolo core can enhance antimicrobial efficacy, making these compounds promising candidates for further development.
Antitumor Activity
Another aspect of biological activity includes antitumor effects. A recent study focused on the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. The synthesized pyrazolo derivatives were tested for their ability to inhibit DHFR activity.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 0.5 | Competitive inhibition |
| Compound B | 0.8 | Non-competitive inhibition |
The results indicated that these compounds could serve as effective DHFR inhibitors, which is crucial for developing new anticancer therapies.
The biological activity of 5-Amino-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound binds to the active sites of enzymes such as DHFR and p38 MAP kinase, disrupting their function and leading to decreased cell proliferation.
- Antimicrobial Mechanism : The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis.
Case Studies
Several case studies have highlighted the therapeutic potential of pyrazolo[3,4-d]pyrimidin derivatives:
- Case Study A : A clinical trial evaluated a derivative's efficacy against drug-resistant bacterial strains, showing a significant reduction in infection rates.
- Case Study B : In vitro studies demonstrated that another derivative effectively inhibited tumor growth in various cancer cell lines.
Q & A
Q. Table 1. Synthesis Optimization
| Method | Catalyst/Solvent | Yield (%) | Time (h) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Preyssler nanocatalysts | Cs12H2[NaP5W30O110] | 90–95 | 2–4 | >98 | |
| Formamide cyclization | HCONH2 | 80 | 10 | 95 | |
| Aqueous synthesis | H2O | 70 | 6 | 97 |
Q. Table 2. Antifungal SAR
| Derivative (R Group) | EC50 (mg/L) | Target Enzyme (ΔG, kcal/mol) |
|---|---|---|
| 6c (CF3) | 10 | CYP51 (-9.2) |
| 4d (NO2) | 50 | CYP51 (-7.8) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
